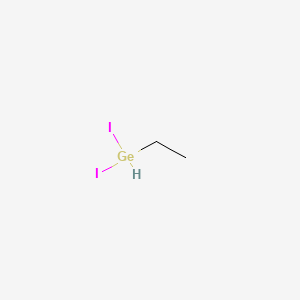
Ethyl(diiodo)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(diiodo)germane is an organogermanium compound characterized by the presence of an ethyl group and two iodine atoms bonded to a germanium atom
准备方法
Synthetic Routes and Reaction Conditions: Ethyl(diiodo)germane can be synthesized through the reaction of germanium tetrachloride with ethyl iodide in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where germanium tetrachloride and ethyl iodide are combined under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: Ethyl(diiodo)germane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form lower oxidation state germanium compounds using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine, and the reactions are typically carried out in polar solvents such as acetonitrile.
Oxidation Reactions: Hydrogen peroxide or nitric acid is used as the oxidizing agent, and the reactions are conducted under acidic conditions.
Reduction Reactions: Lithium aluminum hydride is used as the reducing agent, and the reactions are performed in anhydrous ether solvents.
Major Products Formed:
Substitution Reactions: Products include ethyl(chloro)germane or ethyl(bromo)germane.
Oxidation Reactions: Products include germanium dioxide or other higher oxidation state germanium compounds.
Reduction Reactions: Products include lower oxidation state germanium compounds such as germane.
科学研究应用
Ethyl(diiodo)germane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Medicine: Studies are being conducted to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of semiconductors and as a catalyst in various chemical reactions.
作用机制
The mechanism by which ethyl(diiodo)germane exerts its effects involves the interaction of the germanium center with various molecular targets. The iodine atoms can participate in halogen bonding, which influences the reactivity and stability of the compound. The ethyl group provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules.
相似化合物的比较
Diiodo-λ²-germane: Similar in structure but lacks the ethyl group, making it less sterically hindered.
Ethyl(chloro)germane: Similar but with chlorine atoms instead of iodine, resulting in different reactivity and chemical properties.
Ethyl(bromo)germane: Similar but with bromine atoms instead of iodine, leading to variations in reactivity and stability.
Uniqueness: Ethyl(diiodo)germane is unique due to the presence of both ethyl and iodine groups, which confer distinct chemical properties and reactivity patterns. The combination of these groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
14275-40-2 |
|---|---|
分子式 |
C2H6GeI2 |
分子量 |
356.509 |
IUPAC 名称 |
ethyl(diiodo)germane |
InChI |
InChI=1S/C2H6GeI2/c1-2-3(4)5/h3H,2H2,1H3 |
InChI 键 |
SQSUYCNIVHCRHA-UHFFFAOYSA-N |
SMILES |
CC[GeH](I)I |
同义词 |
Ethyldiiodogermane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















